5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride
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Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a fused bicyclic system containing nitrogen atoms, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is the PI3Kδ and Axl , which are members of the PI3K and TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases respectively . These targets play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a highly selective inhibitor of PI3Kδ and Axl . It binds to these targets and inhibits their activity, thereby modulating the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of PI3Kδ and Axl affects multiple biochemical pathways. For instance, the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression and survival, is downregulated upon PI3Kδ inhibition . Similarly, the inhibition of Axl can affect the MAPK/ERK pathway, which plays a key role in cell proliferation and differentiation .
Pharmacokinetics
It has shown promising pharmacokinetic properties in mice, suggesting good bioavailability . .
Result of Action
The inhibition of PI3Kδ and Axl by the compound can lead to a decrease in cell proliferation and an increase in cell apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive PI3Kδ and Axl signaling, such as certain autoimmune diseases and leukocyte malignancies .
Biochemical Analysis
Biochemical Properties
The 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride plays a role in biochemical reactions, particularly in the synthesis of tetrahydropteroic acid derivatives
Cellular Effects
Related compounds have shown potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Molecular Mechanism
Related compounds have demonstrated potent and selective inhibition of Erk2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.
Major Products
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
- 3-Hydrazino-5,6,7,8-tetrahydropyrido(4,3-c)pyridazin-6-yl-phenyl-keton
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is unique due to its specific bicyclic structure and the presence of nitrogen atoms, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a different set of chemical and biological activities, making it a valuable compound for targeted applications in research and industry.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential and versatility
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;/h4,8H,1-3H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXAZNTAJAYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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